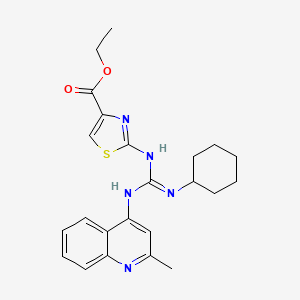
7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7CN-6Me-PBOA-5one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 7CN-6Me-PBOA-5one typically involves a multi-step process. One common method includes the reaction of specific aromatic amines with benzobisoxazole derivatives under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
7CN-6Me-PBOA-5one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
7CN-6Me-PBOA-5one has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-performance polymers and materials with enhanced mechanical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7CN-6Me-PBOA-5one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to certain proteins or enzymes, altering their activity and resulting in downstream effects on cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7CN-6Me-PBOA-5one can be compared to other similar compounds, such as:
7MeOCO-6,9-diMe-PBOA-5one: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and physical properties.
The uniqueness of 7CN-6Me-PBOA-5one lies in its specific substituents and the resulting properties, which make it suitable for a wide range of applications in materials science and beyond.
Properties
CAS No. |
140413-18-9 |
|---|---|
Molecular Formula |
C14H9N3O2 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
6-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carbonitrile |
InChI |
InChI=1S/C14H9N3O2/c1-17-12-9(8-15)4-2-6-11(12)19-13-10(14(17)18)5-3-7-16-13/h2-7H,1H3 |
InChI Key |
YENCYEFWLBZRGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC3=C(C1=O)C=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


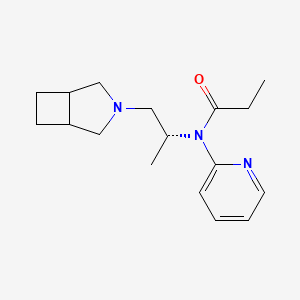
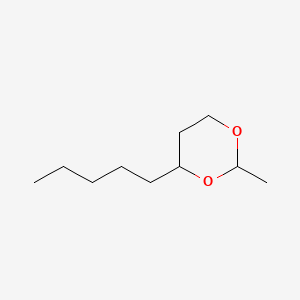

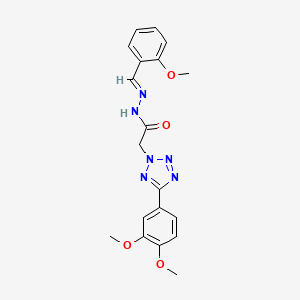
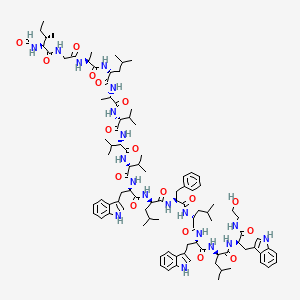
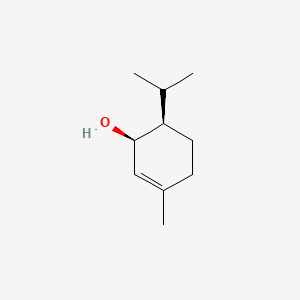
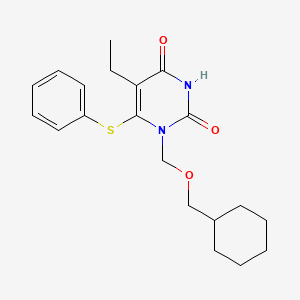
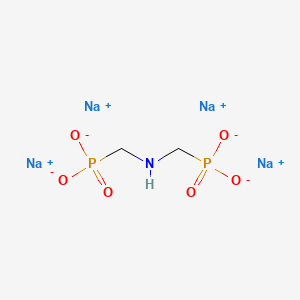
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
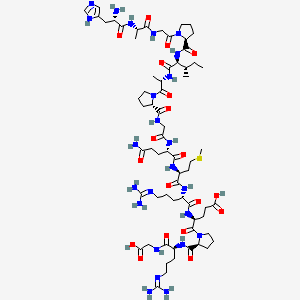
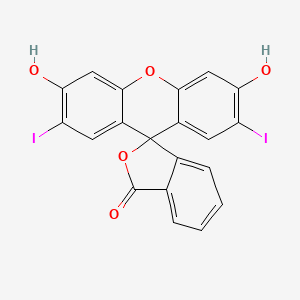

![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
